

synthesis and characterization of 3-Cyanopropyldiisopropylchlorosilane

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Compound of Interest

Compound Name: 3-Cyanopropyldiisopropylchlorosilane

Cat. No.: B054421

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An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyanopropyldiisopropylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Cyanopropyldiisopropylchlorosilane**, a valuable bifunctional organosilane intermediate. This document details a probable synthetic route, outlines key characterization techniques, and presents expected analytical data based on analogous compounds.

Synthesis

The primary synthetic route to **3-Cyanopropyldiisopropylchlorosilane** is the hydrosilylation of allyl cyanide with diisopropylchlorosilane. This platinum-catalyzed addition reaction forms a stable carbon-silicon bond, yielding the desired product.

Reaction Scheme

The hydrosilylation reaction proceeds as follows:

Experimental Protocol

This protocol is based on established hydrosilylation procedures for similar compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

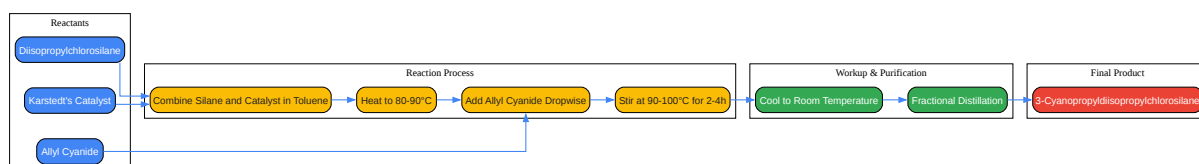
Materials:

- Diisopropylchlorosilane ($\text{H-Si}(\text{iPr})_2\text{Cl}$)
- Allyl cyanide ($\text{CH}_2=\text{CHCH}_2\text{CN}$)
- Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, Pt ~2%)
- Anhydrous toluene
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet, add diisopropylchlorosilane (1.0 eq) and anhydrous toluene.
- Heat the mixture to 80-90°C under a gentle flow of inert gas.
- Add Karstedt's catalyst (10-20 ppm of Pt relative to the silane) to the reaction flask.
- Slowly add allyl cyanide (1.0-1.1 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
- After the addition is complete, continue to stir the reaction mixture at 90-100°C for an additional 2-4 hours, or until the reaction is complete as monitored by FT-IR (disappearance of the Si-H stretch) or ^1H NMR.
- Cool the reaction mixture to room temperature.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **3-Cyanopropyldiisopropylchlorosilane**.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **3-Cyanopropyldiisopropylchlorosilane**.

Characterization

The structure and purity of the synthesized **3-Cyanopropyldiisopropylchlorosilane** can be confirmed using various spectroscopic and physical characterization methods. The following data is predicted based on the closely related compound, 3-cyanopropyldimethylchlorosilane, and general principles of spectroscopy.^{[4][5][6][7][8]}

Physical Properties

Property	Predicted Value
Appearance	Clear, colorless to light yellow liquid
Molecular Formula	C ₈ H ₁₆ ClNSi
Molecular Weight	189.76 g/mol
Boiling Point	> 230-235 °C (for dimethyl analog) ^{[6][8]}
Refractive Index	~1.45 (predicted)

Spectroscopic Data

^1H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons, and the isopropyl protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 0.8 - 1.0	t	2H	Si-CH ₂ -CH ₂ -CH ₂ -CN
~ 1.0 - 1.2	d	12H	Si-CH(CH ₃) ₂
~ 1.2 - 1.4	m	2H	Si-CH ₂ -CH ₂ -CH ₂ -CN
~ 2.3 - 2.5	t	2H	Si-CH ₂ -CH ₂ -CH ₂ -CN
~ 1.8 - 2.1	sept	2H	Si-CH(CH ₃) ₂

^{13}C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~ 15 - 20	Si-CH ₂ -CH ₂ -CH ₂ -CN
~ 17 - 19	Si-CH(CH ₃) ₂
~ 20 - 25	Si-CH ₂ -CH ₂ -CH ₂ -CN
~ 25 - 30	Si-CH(CH ₃) ₂
~ 119 - 121	-CN

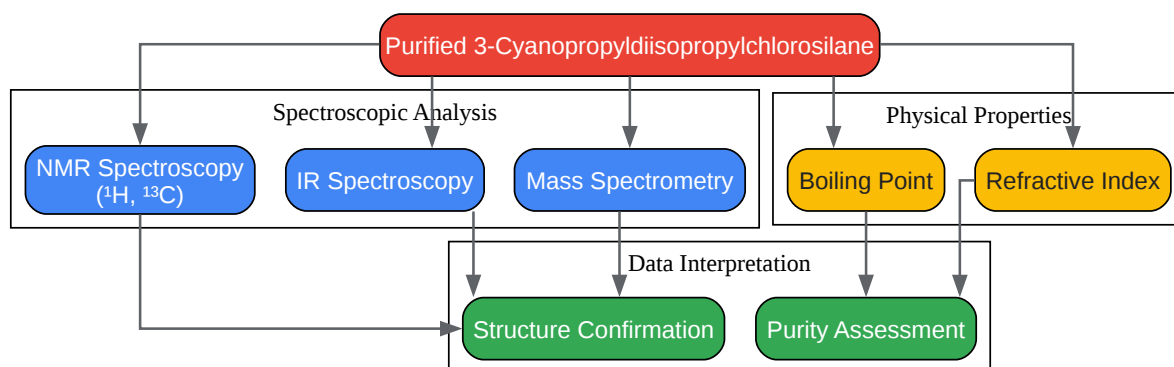
The IR spectrum is a valuable tool for identifying key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960 - 2870	Strong	C-H stretch (alkyl)
2250 - 2240	Medium	C≡N stretch (nitrile)
1470 - 1450	Medium	C-H bend (alkyl)
810 - 790	Strong	Si-Cl stretch
~ 1250	Strong	Si-C stretch

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

m/z	Interpretation
189/191	[M] ⁺ , Molecular ion peak (with isotopic pattern for Cl)
174/176	[M - CH ₃] ⁺
146/148	[M - C ₃ H ₇] ⁺ (loss of isopropyl group)
93/95	[SiCl(CH(CH ₃) ₂) ₂] ⁺ fragment

Characterization Workflow Diagram



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Caption: Characterization workflow for **3-Cyanopropyldiisopropylchlorosilane**.

Safety and Handling

3-Cyanopropyldiisopropylchlorosilane is expected to be a moisture-sensitive and corrosive compound. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). In case of contact, rinse the affected area with copious amounts of water. Store under an inert atmosphere in a cool, dry place.

Conclusion

This technical guide provides a framework for the synthesis and characterization of **3-Cyanopropyldiisopropylchlorosilane**. The detailed protocols and expected data will be valuable for researchers and scientists working with this and similar organosilane compounds in various fields, including materials science and drug development. It is important to note that the provided characterization data is predictive and should be confirmed by experimental analysis of the synthesized compound.

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